Technical Whitepaper: 2,3-Dimethylsuccinic Acid (CAS 13545-04-5)
Technical Whitepaper: 2,3-Dimethylsuccinic Acid (CAS 13545-04-5)
A Structural Pivot in Chiral Ligand Design and Biodegradable Polymer Engineering
Executive Summary
2,3-Dimethylsuccinic acid (DMSA), CAS 13545-04-5, represents a deceptively simple dicarboxylic acid that serves as a critical junction in two distinct high-value fields: asymmetric catalysis and sustainable polymer engineering. Unlike its parent compound, succinic acid, the introduction of methyl groups at the C2 and C3 positions introduces chirality (
For the pharmaceutical researcher, DMSA is the scaffold for
Chemical Identity & Stereochemical Complexity
The commercial CAS 13545-04-5 typically refers to the mixture of stereoisomers. Understanding the stereochemical relationships is non-negotiable for application success, as the meso and racemic forms exhibit vastly different physical and chemical behaviors.
Stereoisomerism
The molecule possesses two chiral centers.[1] Due to symmetry, this results in three stereoisomers rather than four:
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(2R, 3S)-Meso form: Achiral due to an internal plane of symmetry. Typically higher melting point due to efficient crystal packing.
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(2R, 3R) & (2S, 3S)-Racemic pair (dl-pair): Chiral enantiomers. These are the precursors of choice for asymmetric synthesis ligands.
Table 1: Physicochemical Profile of Isomers
| Property | Mixture (CAS 13545-04-5) | Meso-Isomer (CAS 608-40-2) | Racemic (dl) Pair |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol | 146.14 g/mol |
| Melting Point | 118–122 °C | ~209–211 °C | ~127–129 °C |
| Solubility (H₂O) | Moderate | Low (Recrystallizes first) | High |
| pKa (Predicted) | ~3.94 | ~3.80 | ~4.05 |
Visualization of Stereochemical Relationships
The following diagram illustrates the relationship between the precursor (Dimethylmaleic anhydride) and the resulting stereoisomers upon hydrolysis and hydrogenation.
Figure 1: Stereochemical divergence during the synthesis of 2,3-Dimethylsuccinic acid. The syn-addition of hydrogen typically favors the meso compound, requiring isomerization steps to access the racemic pair.
Synthetic Pathways & Manufacturing
The synthesis of DMSA is a classic study in thermodynamic vs. kinetic control. The most robust route for laboratory and pilot-scale production involves the hydrogenation of dimethylmaleic anhydride or the oxidative coupling of propionates.
Primary Route: Hydrogenation of Dimethylmaleic Anhydride
This method is preferred for its atom economy and scalability.
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Reagents: Dimethylmaleic anhydride,
(50–100 psi), Pd/C or PtO₂ catalyst. -
Solvent: Ethyl Acetate or Methanol.
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Mechanism: Catalytic hydrogenation adds hydrogen across the double bond. Since this is a surface-catalyzed reaction, it proceeds via syn-addition, predominantly yielding the meso isomer.
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Isomerization Strategy: To obtain the dl-pair (crucial for chiral ligands), the meso-acid is often dehydrated back to the anhydride, heated to induce epimerization to the thermodynamically more stable trans-arrangement, and then hydrolyzed.
Protocol: Separation of Diastereomers
Separating the meso form from the dl-pair is the critical purification step. This protocol relies on the significant solubility differential in water.
Step-by-Step Methodology:
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Dissolution: Dissolve 100g of the crude synthetic mixture (CAS 13545-04-5) in 300 mL of boiling water.
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Hot Filtration: Filter the solution while boiling to remove insoluble catalyst residues or impurities.
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Controlled Cooling (Meso Recovery): Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours. The meso-isomer, being less soluble and having a higher lattice energy, will crystallize first.
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Filtration 1: Filter the white crystals. Wash with ice-cold water (2 x 20 mL). Solid = Meso-enriched fraction.
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Concentration (Racemic Recovery): Evaporate the mother liquor to approximately 30% of its original volume. Cool to 4°C overnight.
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Filtration 2: Collect the secondary crop of crystals. Solid = Racemic (dl)-enriched fraction.
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Validation: Verify purity via Melting Point (Meso > 200°C vs dl ~129°C) or NMR.
Applications in Drug Discovery & Materials[2][3]
Chiral Ligand Synthesis (Pharma)
The dl-2,3-dimethylsuccinic acid is a vital precursor for
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Mechanism: The carboxylic acid groups are reduced to diols, converted to tosylates, and then substituted with diphenylphosphine lithium.
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Utility: These ligands are used in Rhodium-catalyzed asymmetric hydrogenation of amino acid precursors. The rigid backbone provided by the methyl groups locks the conformation, enhancing enantioselectivity.
Biodegradable Polymer Engineering (Materials)
In the context of Polybutylene Succinate (PBS), DMSA serves as a copolymer monomer.
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Problem: Pure PBS is highly crystalline, leading to slow biodegradation rates and brittleness.
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Solution: Incorporating 5–15% DMSA disrupts the crystal lattice due to the steric bulk of the methyl branches.
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Outcome:
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Lower Melting Point (
).[2] -
Increased flexibility (Elongation at break).
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Accelerated enzymatic attack (Biodegradation) due to increased amorphous regions.
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Analytical Characterization
Distinguishing the isomers requires specific analytical setups due to the lack of strong UV chromophores.
Table 2: Recommended Analytical Conditions
| Method | Condition / Parameter | Purpose |
| ¹H NMR | 400 MHz, DMSO-d₆ or D₂O | Meso: Methyl doublet at |
| HPLC | Column: C18 or Amine-basedMobile Phase: Phosphate Buffer pH 2.5 / MeOHDetector: RI (Refractive Index) or ELSD | UV detection is poor (210 nm only). RI is mandatory for accurate quantitation of the acid form. |
| DSC | Ramp 10°C/min, N₂ atm | Distinct endotherms allow rapid purity assessment of isomer blends. |
Safety & Handling (GHS)
While not highly toxic, DMSA is a dicarboxylic acid and exhibits standard irritant properties.
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use in a fume hood to avoid dust inhalation. Wear nitrile gloves and safety goggles.
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Storage: Keep dry. Hygroscopic tendencies are low, but moisture can affect precise weighing for stoichiometric reactions.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11848, 2,3-Dimethylsuccinic acid. PubChem. Available at: [Link]
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Gao, Y., et al. "A Brief Review of Poly(Butylene Succinate) (PBS) and Its Main Copolymers." Polymers (Basel). 2021. Available at: [Link]
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MDPI. "Separation of Diastereomers: Chiral Molecular Tools." Molecules. 2016. Available at: [Link]
